molecular formula C8H12O5 B014949 (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 152006-17-2

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No.: B014949
CAS No.: 152006-17-2
M. Wt: 188.18 g/mol
InChI Key: NHHKFJCWLPPNCN-KVQBGUIXSA-N
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Description

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12O5 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKFJCWLPPNCN-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433741
Record name 2,3-O-isopropylidene-L-lyxono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152006-17-2
Record name 2,3-O-isopropylidene-L-lyxono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The multi-step synthesis from D-galactose comprises oxidizing the D-galactose in KOH solution to open the pyranose ring and form potassium D-lyxonate, subjecting the latter compound to alcoholic solution under acid conditions to provide furanose ring closure and form the D-lyxono-1,4-lactone, and then introducing a protecting group at C-2 and C-3 by reaction with ketone in the presence of a dehydrating agent. Use of acetone as the ketone in the latter step gives the compound 2,3-0-isopropylidene-D-lyxono-1,4-lactone. From that point on the multi-step system includes the general reaction steps of the above short synthesis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 2
Reactant of Route 2
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 3
Reactant of Route 3
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 4
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 5
Reactant of Route 5
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 6
Reactant of Route 6
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Customer
Q & A

Q1: What is the significance of 2,3-O-isopropylidene-L-lyxono-1,4-lactone in carbohydrate chemistry?

A1: 2,3-O-Isopropylidene-L-lyxono-1,4-lactone serves as a valuable chiral building block in the synthesis of more complex carbohydrates. Specifically, it has been employed as a key intermediate in the first reported synthesis of aldopentono-1,4-thiolactones. [, ] These thiolactones, particularly 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone, represent a novel class of carbohydrate derivatives. [, ]

Q2: Can you describe the synthetic route involving 2,3-O-isopropylidene-L-lyxono-1,4-lactone to obtain 4-thio-D-ribono-1,4-lactone?

A2: The synthesis begins with the protection of D-gulono-1,4-lactone to yield its 2,3-O-isopropylidene derivative. Subsequent oxidation and chemoselective reduction steps lead to the formation of 2,3-O-isopropylidene-L-lyxono-1,4-lactone. Further transformations involving tosylation, epoxide formation, and thiirane ring opening ultimately result in the desired 4-thio-D-ribono-1,4-lactone. [, ]

Q3: Beyond thiolactone synthesis, are there other applications for 2,3-O-isopropylidene-L-lyxono-1,4-lactone?

A3: Yes, this compound has proven useful in synthesizing other unique carbohydrate derivatives. For instance, it acts as a starting material in the preparation of 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-l-lyxono-1,5-lactam [] and 1,5-anhydro-2,3-O-isopropyl­idene-l-lyxofuran­ose. [] These compounds hold potential as chiral intermediates for synthesizing bioactive molecules.

Q4: Why is the use of protecting groups, such as the isopropylidene group in 2,3-O-isopropylidene-L-lyxono-1,4-lactone, important in carbohydrate chemistry?

A4: Carbohydrates possess multiple hydroxyl groups, making selective transformations challenging. Protecting groups, like the isopropylidene group, temporarily mask specific hydroxyl groups. This strategy allows chemists to perform reactions at desired sites without unwanted side reactions, enabling the synthesis of complex carbohydrate structures with high regio- and stereoselectivity. [, , , ]

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